![molecular formula C9H8N2OS B174591 3-(2-Amino-1,3-thiazol-4-yl)phenol CAS No. 155983-86-1](/img/structure/B174591.png)
3-(2-Amino-1,3-thiazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Amino-1,3-thiazol-4-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Molecular Structure Analysis
The molecular formula of “3-(2-Amino-1,3-thiazol-4-yl)phenol” is C9H8N2OS . Its average mass is 192.238 Da and its monoisotopic mass is 192.035736 Da .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is Nc1nc(cs1)-c2ccc(O)cc2 . The InChI is 1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties . They could be used in the development of new antibiotics to combat bacterial infections.
Antifungal Activity
Thiazole compounds have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have shown antiviral effects . They could be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole compounds have been found to have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activities . This suggests potential applications in cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
Similar thiazole derivatives have been found to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes.
Mode of Action
Related thiazole compounds have been found to inhibit the enzyme leukotriene a-4 hydrolase , which plays a crucial role in the inflammatory response. This suggests that 3-(2-Amino-1,3-thiazol-4-yl)phenol may also interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Given the potential antibacterial activity of similar thiazole compounds , it is plausible that this compound may interfere with bacterial cell wall synthesis or other essential bacterial processes.
Result of Action
Related thiazole compounds have been found to exhibit anti-inflammatory and analgesic activity , suggesting that this compound may have similar effects.
properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTSMWRMFXIWCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363508 |
Source
|
Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1,3-thiazol-4-yl)phenol | |
CAS RN |
155983-86-1 |
Source
|
Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-amino-1,3-thiazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.